molecular formula C5H9NO3 B1313022 Morpholine-4-carboxylic Acid CAS No. 50881-96-4

Morpholine-4-carboxylic Acid

Cat. No. B1313022
M. Wt: 131.13 g/mol
InChI Key: STUHQDIOZQUPGP-UHFFFAOYSA-N
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Patent
US07226921B2

Procedure details

By proceeding in a similar manner to that described in Example 20 above but using N-hydroxy-propionamidine instead of N-hydroxy-benzamidine in step 1, there was prepared morpholine-4-carboxylic acid {1-[1-(3-ethyl-[1,2,4]oxadiazole-5-carbonyl)-propylcarbamoyl]-2-phenylmethanesulfonyl-ethyl}-amide. 1H NMR (DMSO): 8.73 (d, J=6.4 Hz, 1H), 7.40–7.33 (m, 5H), 7.01 (d, J=8 Hz, 1H), 4.88–4.82 (m, 1H), 4.71–4.65 (m, 1H), 4.47 (s, 2H), 3.57–3.24 (m, 10H), 2.81 (q, J=7.6 Hz, 2H), 1.99–1.88 (m, 1H), 1.75–1.64 (m, 1H), 1.26 (t, J=7.6 Hz, 3H), 0.92 (t, J=7.6 Hz, 3H). MS: (M++1) 522.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
morpholine-4-carboxylic acid {1-[1-(3-ethyl-[1,2,4]oxadiazole-5-carbonyl)-propylcarbamoyl]-2-phenylmethanesulfonyl-ethyl}-amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1]NC(=N)CC.C(C1N=C(C(C(NC(C(N[C:35]([N:37]2[CH2:42][CH2:41][O:40][CH2:39][CH2:38]2)=[O:36])CS(CC2C=CC=CC=2)(=O)=O)=O)CC)=O)ON=1)C>>[N:37]1([C:35]([OH:36])=[O:1])[CH2:42][CH2:41][O:40][CH2:39][CH2:38]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ONC(CC)=N
Step Two
Name
morpholine-4-carboxylic acid {1-[1-(3-ethyl-[1,2,4]oxadiazole-5-carbonyl)-propylcarbamoyl]-2-phenylmethanesulfonyl-ethyl}-amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=NOC(=N1)C(=O)C(CC)NC(=O)C(CS(=O)(=O)CC1=CC=CC=C1)NC(=O)N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1(CCOCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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